

# Step-by-step synthesis of 1-hydroxycyclohexyl phenyl ketone from cyclohexanecarboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Hydroxycyclohexyl phenyl ketone

Cat. No.: B179516

[Get Quote](#)

## Application Notes and Protocols

Topic: Step-by-step Synthesis of **1-Hydroxycyclohexyl Phenyl Ketone** from Cyclohexanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-Hydroxycyclohexyl phenyl ketone**, also known as photoinitiator 184, is a highly efficient, non-yellowing photoinitiator widely used in UV-curable systems such as coatings, inks, and adhesives.[1][2] Its primary function is to absorb UV light and generate free radicals, which initiate the polymerization of monomers and oligomers, leading to rapid curing.[3][4] The synthesis detailed below outlines a robust multi-step process starting from cyclohexanecarboxylic acid, proceeding through key intermediates to yield the final high-purity product. This process involves the formation of an acid chloride, a Friedel-Crafts acylation, an alpha-chlorination, and a final hydrolysis step.[5][6]

## Overall Reaction Scheme

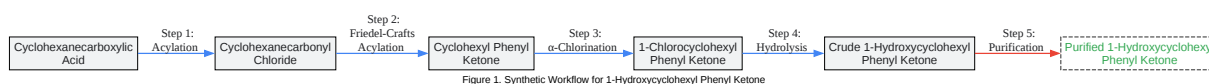
The synthesis of **1-hydroxycyclohexyl phenyl ketone** from cyclohexanecarboxylic acid is a four-step process:

- **Acylation:** Cyclohexanecarboxylic acid is converted to its corresponding acid chloride, cyclohexanecarbonyl chloride, using a chlorinating agent like phosphorus trichloride or

thionyl chloride.[7][8]

- Friedel-Crafts Acylation: The synthesized cyclohexanecarbonyl chloride reacts with benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride ( $\text{AlCl}_3$ ), to form cyclohexyl phenyl ketone.[9][10][11]
- $\alpha$ -Chlorination: The intermediate, cyclohexyl phenyl ketone, undergoes chlorination at the alpha-carbon position to yield 1-chlorocyclohexyl phenyl ketone.[5][7]
- Alkaline Hydrolysis: The 1-chlorocyclohexyl phenyl ketone is hydrolyzed using an aqueous base, such as sodium hydroxide, to produce the final product, **1-hydroxycyclohexyl phenyl ketone**. [5][6][8]

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Figure 1. Synthetic Workflow for **1-Hydroxycyclohexyl Phenyl Ketone**

## Quantitative Data Summary

The following table summarizes typical reactant ratios and yields for each step of the synthesis.

Step	Reaction	Key Reactants	Typical Molar/Weight Ratios	Typical Yield	Reference
1	Acylation	Cyclohexane carboxylic Acid : $\text{PCl}_3$	2 : 1 (by weight)	>90%	<a href="#">[5]</a>
1	Acylation	Cyclohexane carboxylic Acid : $\text{SOCl}_2$	1 : 1.4 (molar)	91.7%	<a href="#">[8]</a>
2	Friedel-Crafts Acylation	Benzene : $\text{AlCl}_3$ : Cyclohexane carbonyl Chloride	9 : 3 : 3.26 (by weight)	88-96%	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
3 & 4	$\alpha$ -Chlorination & Hydrolysis	Cyclohexyl Phenyl Ketone (starting material for step 3)	N/A	~67% (combined)	<a href="#">[8]</a>
4	Hydrolysis	1-Chlorocyclohexyl Phenyl Ketone : $\text{NaOH}$ (aq)	1 : 0.95-1.10 (by weight)	~90%	<a href="#">[5]</a> <a href="#">[6]</a>

## Detailed Experimental Protocols

Materials and Reagents:

- Cyclohexanecarboxylic Acid ( $\geq 98\%$ )
- Phosphorus Trichloride ( $\text{PCl}_3$ ) or Thionyl Chloride ( $\text{SOCl}_2$ )

- Benzene (Anhydrous)
- Aluminum Chloride ( $\text{AlCl}_3$ , Anhydrous)
- Chlorine Gas ( $\text{Cl}_2$ )
- Sodium Hydroxide ( $\text{NaOH}$ )
- Toluene
- Hydrochloric Acid ( $\text{HCl}$ )
- Standard laboratory glassware, including a reaction kettle with a stirrer, dropping funnel, condenser, and heating/cooling system.

## Protocol 1: Acylation of Cyclohexanecarboxylic Acid

This protocol describes the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride.

- Reaction Setup: Charge the reaction kettle with cyclohexanecarboxylic acid.
- Reagent Addition: While stirring, raise the temperature to approximately  $35 \pm 2^\circ\text{C}$ .<sup>[7]</sup>
- Slowly add phosphorus trichloride ( $\text{PCl}_3$ ) dropwise. A weight ratio of cyclohexanecarboxylic acid to  $\text{PCl}_3$  of approximately 2:1 is recommended.<sup>[5]</sup>
- Reaction: After the addition is complete, heat the mixture to  $60 \pm 2^\circ\text{C}$  and maintain this temperature for at least 4 hours to ensure the reaction goes to completion.<sup>[7]</sup>
- Work-up: Cool the reaction mixture. The denser inorganic phosphorous acid layer will separate at the bottom. Carefully separate and remove the inorganic layer.
- Product: The upper organic layer is the crude cyclohexanecarbonyl chloride, which can be used directly in the next step.

## Protocol 2: Friedel-Crafts Acylation

This protocol details the synthesis of cyclohexyl phenyl ketone.

- **Catalyst Suspension:** In a separate, dry reaction vessel, add anhydrous benzene and anhydrous aluminum chloride ( $\text{AlCl}_3$ ) catalyst. A typical weight ratio is 9 parts benzene to 3 parts  $\text{AlCl}_3$ .<sup>[5]</sup>
- **Cooling:** Cool the stirred suspension to between  $5^\circ\text{C}$  and  $10^\circ\text{C}$  using an ice bath.<sup>[7]</sup>
- **Acyl Chloride Addition:** Slowly add the cyclohexanecarbonyl chloride (approx. 3.26 parts by weight) from Protocol 1 to the cooled suspension dropwise.<sup>[5]</sup>
- **Reaction:** Maintain the reaction temperature at  $15 \pm 2^\circ\text{C}$  for at least 2.5 hours to form the ketone-aluminum chloride complex.<sup>[7][12]</sup>
- **Hydrolysis/Work-up:** Quench the reaction by slowly adding the mixture to a dilute solution of hydrochloric acid (e.g., 1.5-2.5%  $\text{HCl}$ ) with vigorous stirring.<sup>[12]</sup> This will hydrolyze the aluminum chloride complex.
- **Extraction:** Separate the organic (benzene) layer. Wash the organic layer with water or a dilute base until the pH is neutral ( $>5$ ).<sup>[12]</sup>
- **Purification:** Remove the unreacted benzene by distillation to obtain the crude cyclohexyl phenyl ketone.

## Protocol 3: $\alpha$ -Chlorination of Cyclohexyl Phenyl Ketone

This protocol describes the selective chlorination of the intermediate ketone.

- **Reaction Setup:** Add the cyclohexyl phenyl ketone from Protocol 2 into a chlorination tank.
- **Heating:** Heat the ketone to  $60 \pm 2^\circ\text{C}$ .<sup>[5][7]</sup>
- **Chlorination:** Bubble chlorine gas ( $\text{Cl}_2$ ) through the heated ketone. The reaction progress can be monitored by methods such as Gas Chromatography (GC).
- **Completion:** Once the reaction is complete (i.e., the starting material is consumed), stop the flow of chlorine gas. The product is 1-chlorocyclohexyl phenyl ketone.

## Protocol 4: Alkaline Hydrolysis and Purification

This protocol details the final conversion to **1-hydroxycyclohexyl phenyl ketone**.

- Reaction Setup: Prepare an aqueous solution of sodium hydroxide (liquid alkali).
- Reagent Addition: Add the 1-chlorocyclohexyl phenyl ketone from Protocol 3 to the NaOH solution. A weight ratio of the chloro-ketone to liquid alkali of 1:0.95-1.10 is recommended.[7]
- Reaction: Stir the mixture vigorously at a temperature of 65-70°C for 4-5 hours.[6]
- Extraction: After the reaction is complete, cool the mixture and add toluene to extract the organic product.[5][7]
- Washing: Separate the organic layer and wash it with water to remove any remaining NaOH and sodium chloride.
- Purification:
  - Distillation: Reclaim the toluene by distillation. Further vacuum distillation of the residue can yield the purified **1-hydroxycyclohexyl phenyl ketone**. [5][6]
  - Crystallization: The distilled product can be further purified by crystallization from a suitable solvent, such as petroleum ether, to obtain the final high-purity crystalline product. [6]
- Drying: Dry the final product under vacuum to remove any residual solvent.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. 1-Hydroxycyclohexyl phenyl ketone | 947-19-3 | Benchchem [benchchem.com]
- 3. nbino.com [nbino.com]

- 4. innospk.com [innospk.com]
- 5. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 6. CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. learnbin.net [learnbin.net]
- 12. CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Step-by-step synthesis of 1-hydroxycyclohexyl phenyl ketone from cyclohexanecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179516#step-by-step-synthesis-of-1-hydroxycyclohexyl-phenyl-ketone-from-cyclohexanecarboxylic-acid]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)